molecular formula C9H7FO4 B13601729 3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid

3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13601729
M. Wt: 198.15 g/mol
InChI Key: NWECNYRARWAHCM-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is a fluorinated aromatic compound featuring a propanoic acid backbone substituted with a phenyl ring bearing a fluorine atom at the 3-position and a hydroxyl group at the 4-position. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (hydroxy) groups, which synergistically influence its physicochemical properties. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .

Research highlights its role in enzyme inhibition studies, particularly in cancer and inflammation-related pathways.

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7FO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)

InChI Key

NWECNYRARWAHCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the hydroxylation of 3-fluorobenzoic acid. One common method includes the use of liquid ammonia, sodium hydroxide, and cuprous hydroxide as reagents . The reaction conditions are carefully controlled to ensure the selective introduction of the hydroxyl group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(3-Fluoro-4-oxophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may target enzymes involved in metabolic pathways, leading to the modulation of biochemical processes. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid are distinct due to its substitution pattern. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Features Biological Impact
This compound Likely C₉H₇FO₄ Fluorine (3-position), hydroxyl (4-position), ketone group High binding affinity to enzymes; potential anticancer/anti-inflammatory applications .
3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid Fluorine (2-position), hydroxyl (4-position) Altered steric effects due to fluorine proximity; reduced enzyme inhibition compared to 3-fluoro isomer .
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid C₉H₇ClO₄ Chlorine (3-position), hydroxyl (4-position) Increased lipophilicity but lower metabolic stability than fluorine analog; moderate enzyme inhibition .
3-(4-Fluorophenyl)-3-oxopropanoic acid C₉H₇FO₃ Fluorine (4-position), ketone at β-position Enhanced reactivity in nucleophilic reactions; limited biological data but shows promise in metabolic studies .
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid C₁₅H₁₉O₄ Bulky tert-butyl groups, hydroxyl (4-position) Antioxidant properties; used in polymer stabilization instead of pharmacology .
3-Fluoropyruvic acid C₃H₃FO₃ Simple fluorinated α-keto acid Interferes with glycolysis; studied for metabolic disorders .

Key Findings :

Substitution Position Matters: The 3-fluoro-4-hydroxy configuration in the target compound optimizes interactions with enzymes, as seen in SPR studies, whereas 2-fluoro analogs (e.g., 3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid) exhibit weaker binding due to steric hindrance . Halogen type impacts stability: Chlorine (e.g., 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid) increases lipophilicity but reduces metabolic stability compared to fluorine .

Functional Group Modifications: Replacement of the hydroxyl group with methoxy (e.g., 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid) diminishes hydrogen-bonding capacity, reducing biological activity . Trifluoromethyl groups (e.g., 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid) enhance stability but may reduce solubility, limiting therapeutic utility .

Biological Activity Trends: Fluorine at the para position (e.g., 3-(4-Fluorophenyl)-3-oxopropanoic acid) increases reactivity but lacks the targeted enzyme affinity seen in the meta-fluoro derivative . Antioxidant activity is prominent in compounds with bulky substituents (e.g., 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid), but these are less relevant for receptor-based drug design .

Biological Activity

3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound exhibits various biological activities, primarily through its interactions with key biochemical pathways. Its structure allows it to influence metabolic processes, particularly those related to inflammation and cellular growth.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory responses. For instance, studies indicate that it can modulate the activity of macrophage migration inhibitory factor (MIF), which plays a crucial role in immune regulation .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which could protect cells from oxidative stress and damage.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Anti-inflammatory Activity : Evidence suggests that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This makes it a candidate for further investigation in conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis indicates that modifications to the phenolic ring can enhance its antimicrobial efficacy.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibits MIF activity
AntioxidantPotential to scavenge free radicals
AntibacterialEffective against S. aureus and E. coli

Case Study: Inhibition of MIF

In a study examining the effects of various compounds on MIF activity, this compound demonstrated significant inhibition of MIF's ability to modulate cytokine production in human monocytes. This suggests a potential therapeutic role in diseases where MIF is implicated, such as autoimmune disorders .

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of structurally related compounds found that modifications similar to those in this compound led to enhanced antibacterial activity against resistant strains of bacteria. This highlights the importance of chemical structure in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or enzymatic catalysis using fluorinated precursors. For purification, recrystallization in ethanol/water mixtures is recommended. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., confirming the fluorine substitution at C3 and the keto group at C2 via 19F^{19}\text{F} and 13C^{13}\text{C} NMR) .

Q. How does the fluorine substitution at the 3-position influence the compound's stability under varying pH conditions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances stability in acidic conditions but may promote keto-enol tautomerism in alkaline environments. Stability assays should include UV-Vis spectroscopy to track absorbance changes at 260 nm (keto form) and 300 nm (enol form) over 24 hours at pH 2–12 .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm1^{-1} and hydroxyl (O–H) at ~3200 cm1^{-1}.
  • Mass Spectrometry : Exact mass should match the molecular ion [M–H]^- at m/z 196.03 (calculated for C9_9H6_6FO4_4).
  • X-ray crystallography : Resolve fluorine’s positional isomerism and hydrogen-bonding networks .

Advanced Research Questions

Q. How do enzymatic interactions with this compound differ from non-fluorinated analogs in biosynthetic pathways?

  • Methodological Answer : Fluorine’s steric and electronic effects alter substrate binding in enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). Kinetic assays (e.g., KmK_m and VmaxV_{max} comparisons) using fluorinated vs. non-fluorinated substrates reveal inhibitory effects. Isotopic labeling (18O^{18}\text{O}) can track decarboxylation efficiency .

Q. What computational models predict the compound’s reactivity in radical-mediated oxidative environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) simulate radical adduct formation. Key parameters include:

  • Bond dissociation energies (BDE) for C–F (485 kJ/mol) vs. C–H (420 kJ/mol).
  • Spin density maps to identify reactive sites for hydroxyl radical (HO•) attack .

Q. How does isomerization of this compound occur under enzymatic vs. non-enzymatic conditions?

  • Methodological Answer : Non-enzymatic isomerization in aqueous buffers follows first-order kinetics, monitored by chiral HPLC. Enzymatic isomerization (e.g., using BacB isomerase from Streptomyces) accelerates the process 10-fold, with optimal activity at pH 7.5 and 37°C. Circular dichroism (CD) spectroscopy tracks stereochemical changes .

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